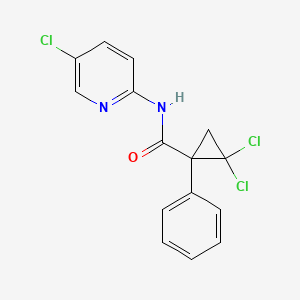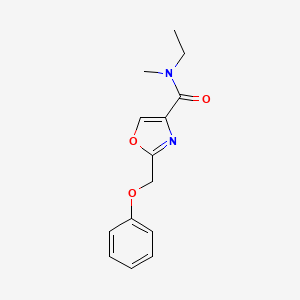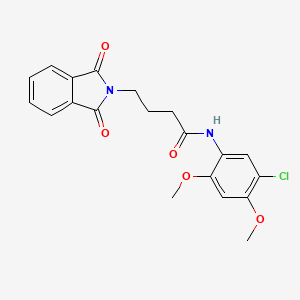
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide, also known as DCPA, is a widely used herbicide. This compound belongs to the cyclopropane carboxamide family of herbicides, which are known for their efficacy against a broad range of weeds. DCPA is a pre-emergent herbicide, which means that it is applied to soil before weed seeds germinate.
Mécanisme D'action
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide inhibits the growth of weeds by interfering with the biosynthesis of carotenoids, which are essential pigments for photosynthesis. 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This results in the accumulation of phytoene, which is toxic to the plant.
Biochemical and Physiological Effects:
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has been shown to have low toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to some non-target plants. 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has been shown to have a half-life of 30-60 days in soil, which means that it can persist in the environment for a significant period of time.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide is widely used in laboratory experiments to study the effects of herbicides on plants. Its pre-emergent activity makes it a useful tool for studying the early stages of plant development. However, 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has some limitations in laboratory experiments. Its persistence in soil can make it difficult to control experimental conditions. In addition, its mode of action may not be representative of other herbicides, which can limit its usefulness in certain studies.
Orientations Futures
There are several areas of future research for 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide. One area of interest is the development of new formulations that reduce its persistence in soil. Another area of interest is the study of its potential as an antifungal agent. Finally, there is a need for more studies on the potential effects of 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide on non-target organisms and the environment.
Conclusion:
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide is a widely used herbicide that has been extensively studied for its herbicidal properties. Its mechanism of action involves the inhibition of carotenoid biosynthesis, which results in the accumulation of phytoene and the eventual death of the plant. 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has low toxicity to mammals, birds, and aquatic organisms, but can be toxic to some non-target plants. Future research on 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide should focus on developing new formulations, studying its potential as an antifungal agent, and assessing its effects on non-target organisms and the environment.
Méthodes De Synthèse
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide can be synthesized by reacting 2,2-dichlorocyclopropanecarboxylic acid with 5-chloro-2-pyridinylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with phenyl isocyanate to form 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide.
Applications De Recherche Scientifique
2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has been extensively studied for its herbicidal properties. It is used to control weeds in various crops such as corn, soybeans, and potatoes. 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has also been used to control weeds in non-crop areas such as golf courses, parks, and residential lawns. In addition to its herbicidal properties, 2,2-dichloro-N-(5-chloro-2-pyridinyl)-1-phenylcyclopropanecarboxamide has been studied for its potential as an antifungal agent.
Propriétés
IUPAC Name |
2,2-dichloro-N-(5-chloropyridin-2-yl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O/c16-11-6-7-12(19-8-11)20-13(21)14(9-15(14,17)18)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWHHIYJBRDEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(5-chloropyridin-2-yl)-1-phenylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-(3-chlorophenoxy)propanamide](/img/structure/B5126239.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126245.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5126252.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5126254.png)

![4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5126280.png)

![11-(4-ethoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5126314.png)
![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanohydrazide](/img/structure/B5126324.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-quinolinylmethyl)acetamide bis(trifluoroacetate)](/img/structure/B5126334.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5126338.png)
![N-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B5126346.png)